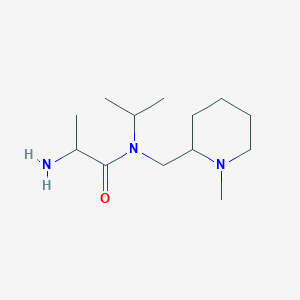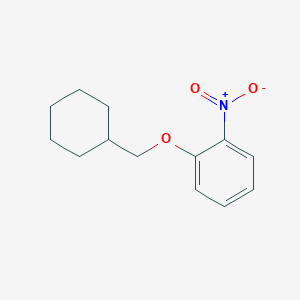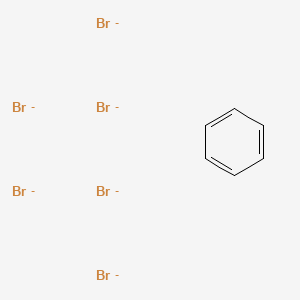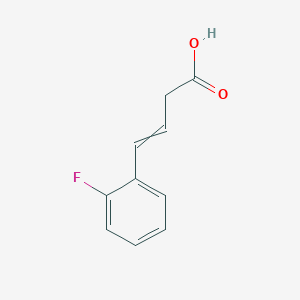![molecular formula C46H57O2P B14794931 (R)-7'-(bis(3,5-di-Tert-butylphenyl)phosphanyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7-carboxylic acid](/img/structure/B14794931.png)
(R)-7'-(bis(3,5-di-Tert-butylphenyl)phosphanyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-7’-(bis(3,5-di-Tert-butylphenyl)phosphanyl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-7-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple tert-butyl groups and a spirobi[indene] core. The presence of phosphanyl and carboxylic acid functional groups further enhances its reactivity and versatility in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-7’-(bis(3,5-di-Tert-butylphenyl)phosphanyl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-7-carboxylic acid typically involves multiple steps, starting from readily available precursors One common approach involves the formation of the spirobi[indene] core through a series of cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
化学反応の分析
Types of Reactions
®-7’-(bis(3,5-di-Tert-butylphenyl)phosphanyl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-7-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The tert-butyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphanyl group yields phosphine oxides, while reduction of the carboxylic acid group produces alcohols or aldehydes.
科学的研究の応用
Chemistry
In chemistry, ®-7’-(bis(3,5-di-Tert-butylphenyl)phosphanyl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-7-carboxylic acid is used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties. These complexes are studied for their catalytic activity in various organic transformations.
Biology
The compound’s potential biological activity is explored in the context of enzyme inhibition and receptor binding. Its structural features allow it to interact with specific biological targets, making it a candidate for drug development and biochemical research.
Medicine
In medicine, the compound is investigated for its therapeutic potential, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial. Its ability to form stable complexes with metal ions is also explored for diagnostic imaging and targeted drug delivery.
Industry
Industrially, ®-7’-(bis(3,5-di-Tert-butylphenyl)phosphanyl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-7-carboxylic acid is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance, such as increased stability and resistance to degradation.
作用機序
The mechanism of action of ®-7’-(bis(3,5-di-Tert-butylphenyl)phosphanyl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-7-carboxylic acid involves its interaction with specific molecular targets. The phosphanyl group can coordinate with metal ions, forming complexes that exhibit catalytic activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to biological targets. These interactions modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Tris(2,4-di-tert-butylphenyl)phosphate: Known for its antioxidant properties and used in various industrial applications.
3,5-Di-tert-butyl-4-hydroxyphenylpropionic acid: Employed as an active pharmaceutical intermediate and known for its stability and reactivity.
Uniqueness
®-7’-(bis(3,5-di-Tert-butylphenyl)phosphanyl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-7-carboxylic acid stands out due to its spirobi[indene] core, which imparts unique steric and electronic properties
特性
分子式 |
C46H57O2P |
|---|---|
分子量 |
672.9 g/mol |
IUPAC名 |
(3R)-4'-bis(3,5-ditert-butylphenyl)phosphanyl-3,3'-spirobi[1,2-dihydroindene]-4-carboxylic acid |
InChI |
InChI=1S/C46H57O2P/c1-42(2,3)31-23-32(43(4,5)6)26-35(25-31)49(36-27-33(44(7,8)9)24-34(28-36)45(10,11)12)38-18-14-16-30-20-22-46(40(30)38)21-19-29-15-13-17-37(39(29)46)41(47)48/h13-18,23-28H,19-22H2,1-12H3,(H,47,48)/t46-/m1/s1 |
InChIキー |
VWLPKFZTUDBDIL-YACUFSJGSA-N |
異性体SMILES |
CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2[C@]4(CCC5=C4C(=CC=C5)C(=O)O)CC3)C6=CC(=CC(=C6)C(C)(C)C)C(C)(C)C)C(C)(C)C |
正規SMILES |
CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2C4(CCC5=C4C(=CC=C5)C(=O)O)CC3)C6=CC(=CC(=C6)C(C)(C)C)C(C)(C)C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-chloro-2-nitrophenyl)diazenyl]-3-oxo-N-(2-oxo-1,3,3a,4,5,6,7,7a-octahydrobenzimidazol-5-yl)butanamide](/img/structure/B14794888.png)
![(7R,13S)-10-amino-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(4R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B14794893.png)

![Benzenesulfonic acid, 4,4'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis[azo(2-acetyl-1-oxo-2,1-ethanediyl)imino]]bis-(potassium salt)](/img/structure/B14794904.png)



![4-Chloro-2-[2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenylamino]phenol](/img/structure/B14794923.png)
![(2S)-4-[3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-(1-amino-2-hydroxyethyl)-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol;hydrate](/img/structure/B14794925.png)
![(S)-2-Fluoro-7,8,9,10-tetrahydro-5H-pyrido[1,2-A]quinoxalin-6(6AH)-one](/img/structure/B14794934.png)
![N4,N4'-bis[4-(5-phenyl-2-thienyl)phenyl]-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B14794945.png)
![benzyl N-[4-[2-aminopropanoyl(methyl)amino]cyclohexyl]carbamate](/img/structure/B14794951.png)
![Methyl 4-((2S,3S)-3-((S)-2-((tert-butoxycarbonyl)(methyl)amino)propanamido)-8-cyano-5-((2-methoxynaphthalen-1-yl)methyl)-2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine-1-carbonyl)benzoate](/img/structure/B14794958.png)
